3-Amino-3-(furan-2-yl)propan-1-ol
Overview
Description
3-Amino-3-(furan-2-yl)propan-1-ol is an organic compound with the molecular formula C7H11NO2 It is characterized by the presence of an amino group, a furan ring, and a hydroxyl group
Mechanism of Action
Mode of Action
It is known that the compound can participate in reactions under certain conditions . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
It is suggested that the compound may be involved in reactions that lead to the formation of other compounds
Biochemical Analysis
Biochemical Properties
3-Amino-3-(furan-2-yl)propan-1-ol plays a significant role in biochemical reactions due to its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the hydroxyl group can form hydrogen bonds and act as a nucleophile. This compound interacts with enzymes, proteins, and other biomolecules through these functional groups. For instance, it can form hydrogen bonds with the active sites of enzymes, potentially inhibiting or modifying their activity .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways by interacting with receptors or enzymes involved in signal transduction. This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins. Additionally, this compound can alter cellular metabolism by affecting enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The amino and hydroxyl groups can form hydrogen bonds with proteins, potentially leading to enzyme inhibition or activation. This compound may also interact with DNA or RNA, affecting gene expression. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular signaling pathways. Threshold effects may be observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as oxidases or transferases, leading to the formation of metabolites that may have different biological activities. This compound can also affect metabolic flux by interacting with key enzymes in metabolic pathways, altering the levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters or binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity. For example, binding to specific transporters can facilitate the uptake of this compound into cells .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals or post-translational modifications. This compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its biological effects. The localization of this compound can influence its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(furan-2-yl)propan-1-ol typically involves the reaction of furan derivatives with appropriate amines and alcohols. One common method involves the use of furan-2-carbaldehyde, which undergoes reductive amination with an appropriate amine, followed by reduction to yield the desired product .
Industrial Production Methods
the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(furan-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The furan ring can be hydrogenated under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while reduction of the furan ring results in tetrahydrofuran derivatives[5][5].
Scientific Research Applications
3-Amino-3-(furan-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(furan-2-yl)propan-1-ol: Unique due to the presence of both an amino group and a furan ring.
3-(Furan-2-yl)propan-1-ol: Lacks the amino group, resulting in different reactivity and applications.
3-Amino-3-(thiophen-2-yl)propan-1-ol: Contains a thiophene ring instead of a furan ring, leading to distinct chemical properties.
Uniqueness
The combination of an amino group and a furan ring in this compound imparts unique reactivity and potential for diverse applications. This structural feature distinguishes it from other similar compounds and makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-amino-3-(furan-2-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEDMXFZQPQWEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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